molecular formula C7H10N2OS B13127412 2-Isopropylthiazole-5-carboxamide

2-Isopropylthiazole-5-carboxamide

Cat. No.: B13127412
M. Wt: 170.23 g/mol
InChI Key: UQJVIBNOYVGLIT-UHFFFAOYSA-N
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Description

2-Isopropylthiazole-5-carboxamide is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production methods for 2-Isopropylthiazole-5-carboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylthiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-Isopropylthiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropylthiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic scaffold found in many natural compounds, including vitamin B1 (thiamine).

    Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

Uniqueness

2-Isopropylthiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the carboxamide functionality differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-propan-2-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C7H10N2OS/c1-4(2)7-9-3-5(11-7)6(8)10/h3-4H,1-2H3,(H2,8,10)

InChI Key

UQJVIBNOYVGLIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)C(=O)N

Origin of Product

United States

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